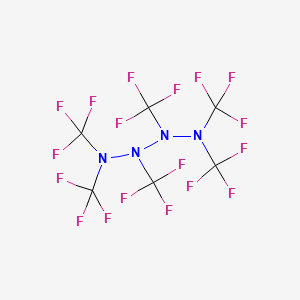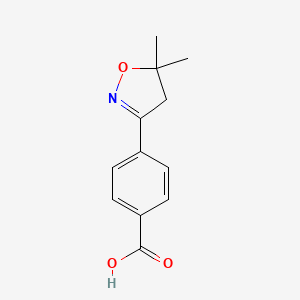
1,4-Dithiane-2,3,5,6-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1,4-Dithiane-2,3,5,6-tetracarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-ethanedithiol with 1,2-dibromoethane, which leads to the formation of 1,4-dithiane . This intermediate can then be further reacted with cyanogen bromide to yield this compound . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1,4-Dithiane-2,3,5,6-tetracarbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
1,4-Dithiane-2,3,5,6-tetracarbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures . In biology, it has been studied for its potential use in the development of new pharmaceuticals . In medicine, it is being explored for its potential therapeutic properties . In industry, it is used in the synthesis of agricultural and industrial fungicides .
Wirkmechanismus
The mechanism of action of 1,4-Dithiane-2,3,5,6-tetracarbonitrile involves its interaction with various molecular targets and pathways. The compound can undergo chemoselective cleavage or reduction of its sulfur-heterocycle, revealing a versatile C2-synthon . This reactivity allows it to participate in the formation of carbon-carbon bonds, which is crucial for its role in the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
1,4-Dithiane-2,3,5,6-tetracarbonitrile can be compared with other similar compounds such as 1,3-dithiane and 1,4-dithiin . While 1,3-dithiane is well-known for its use as a carbonyl protecting group and umpolung reagent, this compound offers unique transformations that are useful in the assembly of complex molecular architectures . The versatility of this compound arises from its ability to undergo chemoselective cleavage or reduction, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H4N4S2 |
|---|---|
Molekulargewicht |
220.3 g/mol |
IUPAC-Name |
1,4-dithiane-2,3,5,6-tetracarbonitrile |
InChI |
InChI=1S/C8H4N4S2/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5/h5-8H |
InChI-Schlüssel |
BCRRMLNNQLPYOH-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1C(SC(C(S1)C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


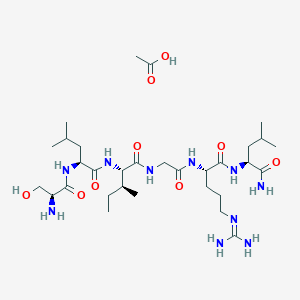
![2,5-Dithia-7-azabicyclo[2.2.1]heptane](/img/structure/B14757159.png)

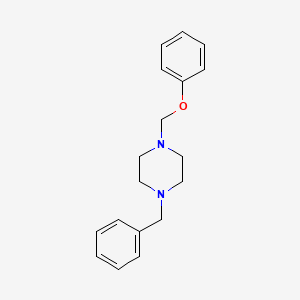
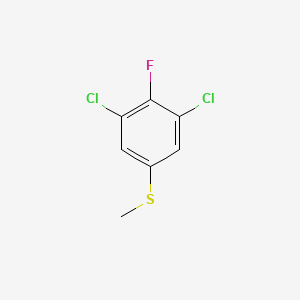
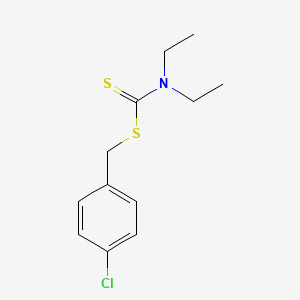

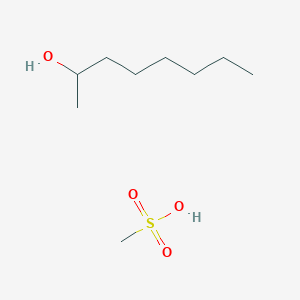

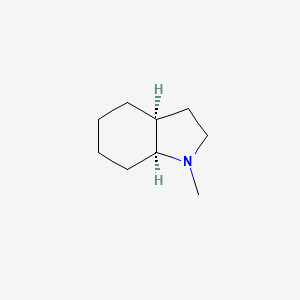
![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)

